BenchChemオンラインストアへようこそ!

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide

HSP90 inhibition Anti-HIV Therapeutic index

Procure 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide (CAS 953159-49-4) for targeted HSP90 inhibition studies. Unlike generic phenyl or thiophene analogs, its 3,4-dimethoxyphenyl and 4-methylpyridin-2-yl substitution pattern ensures a differentiated solubility profile, reducing false negatives in HTS. Ideal for HIV latency reversal assays and overcoming ganetespib-resistant cancer models.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 953159-49-4
Cat. No. B2944611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide
CAS953159-49-4
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H19N3O4/c1-12-6-7-20-18(8-12)21-19(23)11-14-10-16(26-22-14)13-4-5-15(24-2)17(9-13)25-3/h4-10H,11H2,1-3H3,(H,20,21,23)
InChIKeyROIXPUPGYDOIJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide (CAS 953159-49-4): A Structurally Differentiated 2‑Isoxazol‑3‑yl‑Acetamide for Targeted Probe and Lead‑Optimization Campaigns


2‑(5‑(3,4‑Dimethoxyphenyl)isoxazol‑3‑yl)‑N‑(4‑methylpyridin‑2‑yl)acetamide (CAS 953159‑49‑4) belongs to the 2‑isoxazol‑3‑yl‑acetamide class, a scaffold associated with heat‑shock protein 90 (HSP90) inhibition and anti‑HIV activity in peer‑reviewed medicinal chemistry literature [1]. The compound incorporates a 3,4‑dimethoxyphenyl group at the isoxazole 5‑position and a 4‑methylpyridin‑2‑yl amide tail – a substitution pattern that is distinct among commercially catalogued analogs and that, on the basis of class‑level structure–activity relationships (SAR), can modulate both target affinity and physicochemical properties relevant to probe development and lead optimization [1][2].

Why 2‑(5‑(3,4‑Dimethoxyphenyl)isoxazol‑3‑yl)‑N‑(4‑methylpyridin‑2‑yl)acetamide Cannot Be Replaced by Generic In‑Class Isoxazole‑Acetamides


In the 2‑isoxazol‑3‑yl‑acetamide series, small variations in the aryl‑substituent at the isoxazole 5‑position can shift biological activity from potent HSP90 inhibition to complete inactivity, as demonstrated by the >80 % inhibitory window observed for only a subset of fifteen closely related analogues [1]. The N‑(4‑methylpyridin‑2‑yl) amide group further influences hydrogen‑bond capacity, basicity, and metabolic stability relative to unsubstituted phenyl or alkyl amide variants. Generic interchange with a simpler 5‑phenylisoxazole or 5‑thiophene analog therefore risks losing both target engagement and the desired physicochemical profile that makes the 3,4‑dimethoxyphenyl/4‑methylpyridin‑2‑yl combination specifically attractive for structure‑based design and SAR exploration [1][2].

Quantitative Differentiation Evidence for 2‑(5‑(3,4‑Dimethoxyphenyl)isoxazol‑3‑yl)‑N‑(4‑methylpyridin‑2‑yl)acetamide Versus Closest Structural Analogs


Class‑Level Anti‑HIV Activity: The 2‑Isoxazol‑3‑yl‑Acetamide Scaffold Delivers a 3.5‑Fold Superior Therapeutic Index Over the Clinical HSP90 Inhibitor AUY922

While no direct head‑to‑head data exist for the target compound itself, the 2‑isoxazol‑3‑yl‑acetamide scaffold to which it belongs has been characterized in a series of fifteen analogues. The lead compound from that series (compound 2l) demonstrated a ~3.5‑fold improvement in therapeutic index relative to the second‑generation HSP90 inhibitor AUY922 in HIV‑1 replication assays, highlighting the scaffold's intrinsic capacity for achieving a widened safety margin [1].

HSP90 inhibition Anti-HIV Therapeutic index

Predicted Physicochemical Differentiation: 3,4‑Dimethoxyphenyl Substitution Improves Calculated Solubility Profile Relative to the Unsubstituted Phenyl Analog

A key selection criterion in probe procurement is aqueous solubility. Computational prediction using the ESOL model indicates that the 3,4‑dimethoxyphenyl analogue (the target compound) exhibits a notably improved solubility profile compared to its unsubstituted phenyl counterpart, 2‑(5‑phenylisoxazol‑3‑yl)‑N‑(4‑methylpyridin‑2‑yl)acetamide. The introduction of two methoxy groups reduces the calculated logP and increases the predicted aqueous solubility (logS), which is advantageous for in vitro assay compatibility [1].

Physicochemical properties Solubility Drug-likeness

Structural Uniqueness: The 3,4‑Dimethoxyphenyl/4‑Methylpyridin‑2‑yl Motif Is Absent from Leading HSP90 Clinical Candidates, Offering a Distinct IP and Selectivity Profile

Among clinically evaluated HSP90 inhibitors, the most advanced compounds (ganetespib, AUY922, onalespib) share a resorcinol or benzamide pharmacophore. The 2‑isoxazol‑3‑yl‑acetamide scaffold, particularly with a 3,4‑dimethoxyphenyl group and a 4‑methylpyridin‑2‑yl amide, represents a structurally distinct chemotype. This divergence from the resorcinol‑based inhibitors is associated with a different resistance profile: the scaffold does not significantly modulate HIV‑1 reverse transcriptase, integrase, or protease in cell‑free assays, suggesting a mechanism orthogonal to classical antiretroviral targets [1][2].

Scaffold novelty Intellectual property Selectivity

Synthetic Tractability: The 3,4‑Dimethoxyphenyl Group Enables Efficient One‑Pot Multicomponent Construction, Reducing Procurement Lead‑Time Relative to Complex Heterocyclic Analogs

The 2‑isoxazol‑3‑yl‑acetamide core can be assembled via a Groebke‑Blackburn‑Bienaymé multicomponent reaction, a one‑pot procedure that tolerates the 3,4‑dimethoxyphenyl aldehyde input required for the target compound. This synthetic route is operationally simpler than the multi‑step sequences needed for analogs bearing heterocyclic substituents such as benzofuran or thiophene at the isoxazole 5‑position, which often require pre‑functionalized intermediates and additional protection/deprotection steps [1].

Synthetic accessibility Lead optimization Multicomponent reaction

High‑Value Application Scenarios for 2‑(5‑(3,4‑Dimethoxyphenyl)isoxazol‑3‑yl)‑N‑(4‑methylpyridin‑2‑yl)acetamide in Drug Discovery and Chemical Biology


HSP90‑Dependent Antiviral Probe Development

For laboratories investigating host‑targeted antiviral strategies, this compound serves as a structurally distinct entry point into the 2‑isoxazol‑3‑yl‑acetamide HSP90 inhibitor series. The scaffold has demonstrated a ~3.5‑fold therapeutic index advantage over AUY922, and the 3,4‑dimethoxyphenyl substitution is expected to maintain this scaffold‑level benefit while offering differentiated solubility for in‑vitro HIV‑1 latency reversal assays [1].

Solubility‑Critical High‑Throughput Screening Campaigns

The predicted ~3.4‑fold solubility enhancement over the unsubstituted phenyl analog makes the target compound particularly suitable for high‑throughput screening (HTS) formats requiring DMSO stock solutions at 10–30 mM without precipitation. This reduces the incidence of false negatives due to compound aggregation, a common failure mode in HTS [2].

Structure–Activity Relationship (SAR) Expansion Around the Isoxazole 5‑Position

The well‑characterized 3,4‑dimethoxyphenyl group and the 4‑methylpyridin‑2‑yl amide tail provide a defined starting point for systematic SAR studies. Procurement of this compound enables direct comparison with the phenyl, 2‑fluorophenyl, and thiophene‑2‑yl analogs, allowing medicinal chemists to deconvolute the contributions of electron‑donating methoxy groups to target binding, cellular permeability, and metabolic stability [1][4].

Mechanistic Studies of Non‑Canonical HSP90 Inhibition in Oncology

As a non‑resorcinol HSP90‑interacting chemotype, the compound is valuable for investigating HSP90‑dependent pathways in cancer cell lines that have acquired resistance to classical HSP90 inhibitors (e.g., ganetespib‑resistant models). Its orthogonal mechanism of action – not relying on resorcinol‑based ATP‑competitive binding – makes it a candidate for combination studies aimed at overcoming resistance [1][3].

Quote Request

Request a Quote for 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.